N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide
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Overview
Description
N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide typically involves the cycloaddition of appropriate precursors. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Another approach utilizes metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and metal-free synthesis are likely to be favored due to their environmental and economic benefits .
Chemical Reactions Analysis
Types of Reactions
N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of LOX and COX enzymes, which are involved in the inflammatory response and cancer progression . The compound binds to the catalytic domain of these enzymes, thereby preventing the formation of pro-inflammatory and pro-carcinogenic metabolites .
Comparison with Similar Compounds
Similar Compounds
3,5-Disubstituted Isoxazoles: These compounds also exhibit significant biological activity, particularly as enzyme inhibitors.
Pyrazoles: Another class of heterocyclic compounds with similar pharmacological properties.
1,2,3-Triazoles: Known for their anticancer and anti-inflammatory activities.
Uniqueness
N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide is unique due to its specific structural features, such as the trimethoxyphenyl group, which enhances its binding affinity to target enzymes and its overall biological activity .
Biological Activity
N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its cytotoxic effects, mechanisms of action, and implications for therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C18H24N2O5
- Molar Mass : 348.39 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Key findings include:
- Cytotoxicity : The compound exhibits cytotoxic effects against different cancer cell lines. In particular, studies have shown that it can induce apoptosis in human promyelocytic leukemia cells (HL-60) by modulating the expression of apoptosis-related genes such as Bcl-2 and p21^WAF-1 .
- Mechanism of Action :
- Toxicity Studies : Toxicity assessments in zebrafish embryos indicated that the compound has a moderate safety profile with specific concentrations leading to observable adverse effects .
Case Studies
-
Cytotoxicity in HL-60 Cells :
- IC50 Values : The IC50 values for various isoxazole derivatives were reported between 86–755 μM. Notably, compounds similar to this compound showed significant cytotoxicity .
- Gene Expression Analysis : RT-PCR analysis revealed that the compound significantly affects mRNA levels related to apoptosis and cell cycle regulation.
- Comparative Analysis with Other Compounds :
Data Table of Biological Activities
Compound Name | IC50 (μM) | Mechanism of Action | Target Cells |
---|---|---|---|
Isoxazole 3 | 86 | Apoptosis induction | HL-60 |
Isoxazole 6 | 755 | Cell cycle arrest | HL-60 |
N-(3,4,5-trimethoxyphenyl) derivative | Variable | Modulates Bcl-2 and p21^WAF-1 expression | Various Cancer Lines |
Properties
Molecular Formula |
C18H22N2O5 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C18H22N2O5/c1-22-14-9-11(10-15(23-2)17(14)24-3)19-18(21)16-12-7-5-4-6-8-13(12)25-20-16/h9-10H,4-8H2,1-3H3,(H,19,21) |
InChI Key |
YEEMVDBMVGXPSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NOC3=C2CCCCC3 |
Origin of Product |
United States |
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